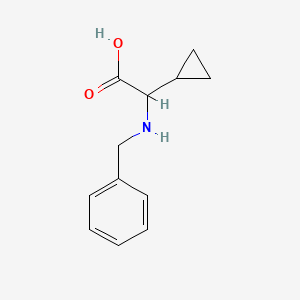

2-(Benzylamino)-2-cyclopropylacetic acid

Overview

Description

The compound “2-(Benzylamino)-2-cyclopropylacetic acid” is a type of amino acid derivative. It contains a benzylamino group, which is a benzyl group (a benzene ring attached to a CH2 group) linked to an amino group (NH2), and a cyclopropyl group, which is a three-membered carbon ring .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds can be synthesized through various methods. For instance, chiral α-amino acids can be prepared directly from ammonia through the cooperative action of copper complexes and chiral hydrogen-bond donors . Also, a pyridoxal radical biocatalysis approach has been developed to prepare valuable noncanonical amino acids .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzyl group attached to an amino group, and a cyclopropyl group attached to a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is used. For example, benzyl amines can undergo oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Amino acids, for instance, have properties related to their polarity, charge, size, and specific functional groups .Scientific Research Applications

Cell Cycle Regulation and Antitumor Properties

Research has shown that compounds structurally related to 2-(Benzylamino)-2-cyclopropylacetic acid, like Olomoucine, have been effective in inhibiting cyclin-dependent kinases (cdk), which are crucial in cell division regulation. This inhibition can arrest tumor cell proliferation and trigger apoptosis in tumor cells, suggesting potential antitumor applications (Havlícek et al., 1997).

Building Blocks for Synthesis of Novel Compounds

This compound has been utilized in the synthesis of diverse chemical structures. For instance, it has been involved in the creation of cyclobutenecarboxylates, which further contribute to the development of novel small peptides (Meijere et al., 2010). Similarly, another study demonstrated its use in creating cyclopropyl-containing amino acids in protected form, indicating its versatility as a chemical building block (Limbach et al., 2009).

Applications in Organic Synthesis

It has played a role in various organic synthesis processes, such as in the synthesis of fully aromatic benzo[c]phenanthridines, indicating its utility in creating complex organic structures (Olugbade et al., 1990).

Potential for Pharmacological Applications

The compound and its derivatives have shown promise in pharmacological contexts. For example, derivatives of 2-amino-3-benzoylphenylacetic acid, structurally related to this compound, exhibited anti-inflammatory and analgesic properties, indicating a potential for therapeutic use (Walsh et al., 1984).

Role in Receptor Binding Studies

This compound has also been implicated in receptor binding studies, such as those examining the insulin-releasing receptor sites of pancreatic beta cells, further demonstrating its relevance in biochemical research (Brown & Foubister, 1984).

Mechanism of Action

Target of Action

The specific target of 2-(Benzylamino)-2-cyclopropylacetic acid is currently unknown. Benzylamino compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Benzylamino compounds often act by binding to their target and modulating its activity . The exact interaction between this compound and its target, and the resulting changes, would depend on the specific target and needs further investigation.

Biochemical Pathways

Benzylamino compounds can influence various biochemical pathways depending on their specific targets

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(benzylamino)-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11(10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJFQNBUMIJRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)